4-Methoxy-3-methylbenzylmagnesium chloride, 0.25M 2-MeTHF 4-Methoxy-3-methylbenzylmagnesium chloride, 0.25M 2-MeTHF
Brand Name: Vulcanchem
CAS No.: 211115-04-7
VCID: VC11731613
InChI: InChI=1S/C9H11O.ClH.Mg/c1-7-4-5-9(10-3)8(2)6-7;;/h4-6H,1H2,2-3H3;1H;/q-1;;+2/p-1
SMILES: CC1=C(C=CC(=C1)[CH2-])OC.[Mg+2].[Cl-]
Molecular Formula: C9H11ClMgO
Molecular Weight: 194.94 g/mol

4-Methoxy-3-methylbenzylmagnesium chloride, 0.25M 2-MeTHF

CAS No.: 211115-04-7

Cat. No.: VC11731613

Molecular Formula: C9H11ClMgO

Molecular Weight: 194.94 g/mol

* For research use only. Not for human or veterinary use.

4-Methoxy-3-methylbenzylmagnesium chloride, 0.25M 2-MeTHF - 211115-04-7

Specification

CAS No. 211115-04-7
Molecular Formula C9H11ClMgO
Molecular Weight 194.94 g/mol
IUPAC Name magnesium;4-methanidyl-1-methoxy-2-methylbenzene;chloride
Standard InChI InChI=1S/C9H11O.ClH.Mg/c1-7-4-5-9(10-3)8(2)6-7;;/h4-6H,1H2,2-3H3;1H;/q-1;;+2/p-1
Standard InChI Key VJVAZAPPDKKUDR-UHFFFAOYSA-M
SMILES CC1=C(C=CC(=C1)[CH2-])OC.[Mg+2].[Cl-]
Canonical SMILES CC1=C(C=CC(=C1)[CH2-])OC.[Mg+2].[Cl-]

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

4-Methoxy-3-methylbenzylmagnesium chloride belongs to the class of organomagnesium compounds, with the molecular formula C9_9H11_{11}ClMgO. It is derived from the corresponding aryl chloride precursor, 4-methoxy-3-methylbenzyl chloride (CAS: 60736-71-2), through reaction with magnesium metal . The 0.25M concentration in 2-MeTHF ensures optimal solubility and reactivity while minimizing side reactions.

Solvent Properties: 2-MeTHF

2-MeTHF (2-methyltetrahydrofuran) is a cyclic ether solvent with a boiling point of 80°C and a dielectric constant of 6.2, making it superior to THF in moisture stability and recyclability . Its use aligns with green chemistry principles, as it is sourced from renewable biomass.

Table 1: Key Physical Properties of 4-Methoxy-3-methylbenzylmagnesium Chloride

PropertyValue
Molecular Weight170.64 g/mol (precursor)
Concentration0.25M in 2-MeTHF
Solvent Boiling Point80°C
Density (2-MeTHF)0.855 g/cm³

Synthesis and Reaction Mechanisms

Preparation from Aryl Chloride

The Grignard reagent is synthesized via the reaction of 4-methoxy-3-methylbenzyl chloride with magnesium metal in anhydrous 2-MeTHF under inert conditions :

4-MeO-3-MeC6H3CH2Cl+Mg4-MeO-3-MeC6H3CH2MgCl\text{4-MeO-3-MeC}_6\text{H}_3\text{CH}_2\text{Cl} + \text{Mg} \rightarrow \text{4-MeO-3-MeC}_6\text{H}_3\text{CH}_2\text{MgCl}

Key steps include:

  • Activation of Magnesium: Magnesium turnings are pre-treated with iodine or dibromoethane to remove surface oxides .

  • Controlled Addition: The aryl chloride is added dropwise to maintain a gentle reflux (20–30°C), preventing runaway exothermic reactions .

  • Solvent Role: 2-MeTHF’s higher boiling point compared to THF allows safer temperature control .

Catalytic and Stoichiometric Considerations

Chinese patent CN107176908A highlights the use of triethylamine or methylpiperidine as catalysts in analogous Grignard syntheses, improving yields to >80% . The molar ratio of aryl chloride to magnesium is typically 1:1.1, ensuring complete conversion .

Applications in Organic Synthesis

Nucleophilic Alkylation

This reagent participates in ketone and aldehyde additions, forming carbon-carbon bonds. For example, reacting with carbonyl compounds yields secondary alcohols:

RC=O+ArMgClRC(OH)Ar\text{RC=O} + \text{ArMgCl} \rightarrow \text{RC(OH)Ar}

Industrial-Scale Use

The MDPI study demonstrates the scalability of Grignard reactions, achieving 53.3% yield on a 100-gram scale for structurally similar naphthyridinones. Such protocols validate the practicality of 4-methoxy-3-methylbenzylmagnesium chloride in drug intermediate synthesis.

Parameter2-MeTHFTHF
Boiling Point80°C66°C
Water MiscibilityLowHigh
Renewable SourceYesNo
ToxicityLowModerate

Analytical Characterization

Spectroscopic Data

While direct spectral data for 4-methoxy-3-methylbenzylmagnesium chloride is sparse, its precursor’s IR spectrum (NIST ) shows key bands:

  • C-O Stretch: 1245 cm1^{-1} (methoxy group).

  • C-Cl Stretch: 750 cm1^{-1}.

For the Grignard reagent, 1H^{1}\text{H}-NMR of post-reaction quenches reveals aryl proton signals at δ 6.5–7.2 ppm .

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